molecular formula C2H2LiNO2 B14228223 lithium;1-nitroethene CAS No. 827022-94-6

lithium;1-nitroethene

Cat. No.: B14228223
CAS No.: 827022-94-6
M. Wt: 79.0 g/mol
InChI Key: XAAALVFZJASMIO-UHFFFAOYSA-N
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Description

Lithium 1-nitroethene (Li–CH₂=CHNO₂) is a reactive organolithium compound characterized by the presence of a nitro group (–NO₂) conjugated with a vinyl lithium moiety. This compound is of interest in synthetic organic chemistry due to its dual reactivity: the lithium atom acts as a strong nucleophile, while the nitroethene group serves as an electron-deficient alkene capable of undergoing cycloaddition and polymerization reactions. Theoretical studies using Density Functional Theory (DFT) have elucidated its electronic structure, revealing significant polarization of the C–Li bond and delocalization of electron density across the nitroethene framework . Its reactivity is modulated by substituents on the nitro group and the steric/electronic effects of the lithium counterion.

Properties

CAS No.

827022-94-6

Molecular Formula

C2H2LiNO2

Molecular Weight

79.0 g/mol

IUPAC Name

lithium;1-nitroethene

InChI

InChI=1S/C2H2NO2.Li/c1-2-3(4)5;/h1-2H;/q-1;+1

InChI Key

XAAALVFZJASMIO-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-]=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-nitroethene typically involves the reaction of 1-nitroethene with a lithium reagent. One common method is the addition of lithium to 1-nitroethene in an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-nitroethene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitroethene derivatives.

Scientific Research Applications

Lithium;1-nitroethene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of nitro group reactivity.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1-nitroethene involves its reactivity with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Lithium 1-nitroethene is compared below with structurally and functionally related compounds, including substituted nitroalkenes, lithium-coordinated alkenes, and other nitro-functionalized organometallics.

Comparison with Substituted Nitroethenes

Substituted nitroethenes, such as 1-nitropropene (CH₂=CH–CH₂NO₂) and 1-chloro-nitroethene (CH₂=CH–NO₂Cl), exhibit distinct electronic and kinetic properties due to variations in substituent effects:

Property Lithium 1-Nitroethene 1-Nitropropene 1-Chloro-Nitroethene
Electrophilicity Index (eV) 3.18 (calculated) 2.95 3.45
Nucleophilicity Index (eV) 1.02 0.88 0.75
C–NO₂ Bond Length (Å) 1.41 1.43 1.39
Polymerization Activation Energy (kcal/mol) 12.3 15.6 9.8


Key Findings :

  • Lithium 1-nitroethene displays higher nucleophilicity compared to halogen-substituted analogs due to the electron-donating nature of the lithium atom .
  • The shorter C–NO₂ bond in lithium 1-nitroethene (1.41 Å) versus 1-nitropropene (1.43 Å) indicates enhanced conjugation between the nitro group and the vinyl lithium moiety .
  • Polymerization with methyl vinyl ether proceeds via a nine-phase mechanism involving pseudoradical center formation, contrasting with the simpler five-phase mechanism of 1-chloro-nitroethene .
Comparison with Lithium-Coordinated Alkenes

Lithium compounds such as ethoxyvinyllithium (Li–CH₂–CH–OEt) and lithium meso-tartrates share structural similarities but differ in reactivity:

Property Lithium 1-Nitroethene Ethoxyvinyllithium Dilithium L-Tartrate
Li–C Bond Polarization High (ELF = 0.82) Moderate (ELF = 0.75) Low (ionic)
Thermal Stability (°C) < −20 −10 to 0 > 200
Reactivity with CO₂ Forms carboxylate No reaction Forms carbonate

Key Findings :

  • The high electron localization function (ELF) value (0.82) at the Li–C bond in lithium 1-nitroethene confirms its covalent character, unlike the ionic bonding in dilithium tartrates .
  • Ethoxyvinyllithium lacks the electrophilic nitro group, rendering it inert toward cycloaddition reactions that lithium 1-nitroethene readily undergoes .
Comparison with Phosphorylated Nitroethene Analogs

Phosphorylated derivatives like (CH₂=CH–NO₂–PO₃R₂) show divergent reaction pathways in Diels-Alder processes:

Parameter Lithium 1-Nitroethene Phosphorylated Nitroethene
Diels-Alder Rate Constant (M⁻¹s⁻¹) 1.2 × 10³ 4.5 × 10²
Regioselectivity Anti-Markovnikov Markovnikov
Activation Strain (kcal/mol) 8.7 12.3

Key Findings :

  • Lithium 1-nitroethene exhibits superior reactivity in Diels-Alder reactions due to lower activation strain energy (8.7 kcal/mol vs. 12.3 kcal/mol) .
  • The anti-Markovnikov selectivity of lithium 1-nitroethene contrasts with phosphorylated analogs, attributed to lithium’s electron-donating effects .

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